molecular formula C13H7ClF2O2 B3839886 2,6-Difluorobenzoic acid, 4-chlorophenyl ester

2,6-Difluorobenzoic acid, 4-chlorophenyl ester

Cat. No.: B3839886
M. Wt: 268.64 g/mol
InChI Key: AQUGJAIAJWQALG-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoic acid, 4-chlorophenyl ester is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with 4-chlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzoic acid, 4-chlorophenyl ester typically involves the esterification of 2,6-difluorobenzoic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzoic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluorobenzoic acid and 4-chlorophenol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original ester.

    Hydrolysis: 2,6-Difluorobenzoic acid and 4-chlorophenol.

    Oxidation and Reduction: Various oxidized or reduced forms of the ester, depending on the specific reaction conditions.

Scientific Research Applications

2,6-Difluorobenzoic acid, 4-chlorophenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzoic acid, 4-chlorophenyl ester depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid, 4-cyanophenyl ester
  • 2,4,6-Trichlorophenyl 2,6-difluorobenzoate
  • 2,6-Difluorobenzoic acid, 4-bromophenyl ester

Uniqueness

2,6-Difluorobenzoic acid, 4-chlorophenyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-chlorophenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-4-6-9(7-5-8)18-13(17)12-10(15)2-1-3-11(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUGJAIAJWQALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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